5-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-3-oxo-hexanoic acid methyl ester
CAS No.: 1229624-75-2
Cat. No.: VC2655194
Molecular Formula: C11H17N3O3
Molecular Weight: 239.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1229624-75-2 |
|---|---|
| Molecular Formula | C11H17N3O3 |
| Molecular Weight | 239.27 g/mol |
| IUPAC Name | methyl 5-(3,5-dimethyl-1,2,4-triazol-1-yl)-3-oxohexanoate |
| Standard InChI | InChI=1S/C11H17N3O3/c1-7(5-10(15)6-11(16)17-4)14-9(3)12-8(2)13-14/h7H,5-6H2,1-4H3 |
| Standard InChI Key | NVIQULFDZMUHIA-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=N1)C)C(C)CC(=O)CC(=O)OC |
| Canonical SMILES | CC1=NN(C(=N1)C)C(C)CC(=O)CC(=O)OC |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | C11H17N3O3 |
| Molecular Weight | 239.27 g/mol |
| CAS Number | 1229624-75-2 |
| Chemical Class | Triazole derivative, Keto-ester |
| Functional Groups | 1,2,4-triazole ring, Ketone, Methyl ester |
| Purity for Research | Research grade |
Structural Features and Classification
The compound's structure encompasses several important functional elements that define its chemical behavior and potential applications. The 1,2,4-triazole ring with dimethyl substitutions serves as a rigid heterocyclic scaffold that can participate in various interactions, including hydrogen bonding and π-stacking. The 3-oxo (ketone) group in the hexanoic acid chain provides an electrophilic center capable of nucleophilic attack, while the methyl ester terminus offers another reactive site for transformations such as hydrolysis, transesterification, or reduction. This combination of features creates a molecule with versatile chemistry and application potential across multiple research domains.
Synthesis and Production Methods
Industrial Production Considerations
For larger-scale production of 5-(3,5-Dimethyl- triazol-1-yl)-3-oxo-hexanoic acid methyl ester, industrial methodologies employ optimized conditions that enhance both yield and purity. These may include continuous flow reactors that provide better control over reaction parameters and advanced purification techniques for obtaining high-purity material. The industrial production would likely focus on cost-effective routes that minimize the use of expensive reagents or hazardous chemicals while maximizing atom economy. Quality control measures would be essential to ensure batch-to-batch consistency, especially for applications in medicinal chemistry or agriculture where impurity profiles are strictly regulated.
Chemical Reactivity and Stability
Reaction Patterns
5-(3,5-Dimethyl- triazol-1-yl)-3-oxo-hexanoic acid methyl ester exhibits diverse chemical reactivity owing to its multiple functional groups. The compound can participate in various reaction types, highlighting its versatility as a chemical building block. The methyl ester group can undergo hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid, which itself can be further derivatized. The ketone (3-oxo) functionality serves as an electrophilic center for nucleophilic additions, including reductions to alcohols or reactions with hydrazines to form hydrazones. The triazole ring, while generally stable, can participate in coordination chemistry with certain metal ions, potentially expanding the compound's utility in materials science applications.
Table 2: Potential Reaction Pathways of 5-(3,5-Dimethyl- triazol-1-yl)-3-oxo-hexanoic acid methyl ester
| Reactive Site | Reaction Type | Potential Products |
|---|---|---|
| Methyl Ester | Hydrolysis | Carboxylic acid derivative |
| Methyl Ester | Transesterification | Different ester derivatives |
| Ketone (3-oxo) | Reduction | Secondary alcohol derivative |
| Ketone (3-oxo) | Nucleophilic addition | Various adducts (hydrazones, oximes, etc.) |
| Triazole Ring | Metal complexation | Coordination compounds |
Stability Characteristics
Applications in Scientific Research
Medicinal Chemistry Applications
In medicinal chemistry, 5-(3,5-Dimethyl- triazol-1-yl)-3-oxo-hexanoic acid methyl ester has drawn attention for its potential therapeutic properties. The compound is specifically studied for its anticancer potential, based on its ability to inhibit specific enzymes involved in cancer cell proliferation. The triazole ring, a common pharmacophore in many medications, likely contributes to its biological activity through specific binding interactions with target proteins. The ketone and ester functionalities may serve as hydrogen bond acceptors, potentially enhancing binding affinity to specific biological targets. Research in this area aims to develop structure-activity relationships that could guide the design of more potent and selective derivatives for potential pharmaceutical applications.
Agricultural Applications
The agricultural sector represents another important application domain for 5-(3,5-Dimethyl- triazol-1-yl)-3-oxo-hexanoic acid methyl ester, particularly in crop protection. The compound is being explored for its potential fungicidal or herbicidal properties, leveraging the established efficacy of triazole-containing compounds against various plant pathogens. Triazoles have a well-documented history in agriculture, with many commercial fungicides containing this heterocyclic core. They typically act by inhibiting ergosterol biosynthesis in fungi, disrupting membrane integrity and function. The specific structural features of this compound might offer selectivity advantages or improved activity profiles compared to existing triazole-based agricultural chemicals.
Materials Science Applications
In the field of materials science, 5-(3,5-Dimethyl- triazol-1-yl)-3-oxo-hexanoic acid methyl ester shows promise as a component in the synthesis of advanced materials. The compound can be incorporated into the structure of polymers and nanomaterials, where the triazole unit can enhance stability and provide specific functional properties. Triazole-containing materials often exhibit improved thermal and chemical resistance, making them suitable for demanding applications. Additionally, the triazole moiety can act as a coordination site for metals, potentially enabling the development of metal-organic frameworks or catalytic materials with unique properties.
Structure-Activity Relationships
Structural Determinants of Function
The biological and chemical activities of 5-(3,5-Dimethyl- triazol-1-yl)-3-oxo-hexanoic acid methyl ester are intimately linked to its structural features. The 1,2,4-triazole ring serves as a rigid scaffold that can interact with various biological targets through hydrogen bonding, π-stacking, or dipole interactions. The methyl substitutions at positions 3 and 5 of the triazole ring likely influence the electronic properties and steric environment of the heterocycle, potentially affecting binding interactions with target proteins. The 3-oxo group in the hexanoic acid chain provides a carbonyl functionality that can serve as a hydrogen bond acceptor in biological systems or as a reactive site for chemical modifications. The methyl ester terminus offers another point for interaction with biological targets and provides a handle for further derivatization to optimize activity.
| Compound Type | Structural Similarity | Key Differences | Potential Functional Implications |
|---|---|---|---|
| Triazole fungicides | Contains 1,2,4-triazole core | Different substituents and no ester moiety | May have similar antimicrobial mechanisms but different spectrum of activity |
| 3-Oxo-hexanoic acid esters | Contains 3-oxo-hexanoic acid methyl ester | Lacks triazole ring | Different biological targeting and reduced stability |
| 5-Methyl-3-oxo-hexanoic acid methyl ester | Similar ester and ketone functionality | No triazole component | Different physicochemical properties and biological activity |
Research Status and Future Directions
Current Research Trends
Current research involving 5-(3,5-Dimethyl- triazol-1-yl)-3-oxo-hexanoic acid methyl ester appears to be primarily focused on exploring its potential applications across medicinal chemistry, agriculture, and materials science. In medicinal chemistry, investigations likely center on structure-activity relationships and mechanism-of-action studies to understand its anticancer properties. Agricultural research may be evaluating its efficacy against specific plant pathogens and optimizing formulations for field applications. In materials science, efforts might be directed toward incorporating the compound into polymer structures or developing metal-coordination materials with enhanced properties.
Future Research Prospects
The future research landscape for 5-(3,5-Dimethyl- triazol-1-yl)-3-oxo-hexanoic acid methyl ester holds considerable promise across multiple domains. In medicinal chemistry, the development of more potent and selective analogs through systematic structural modifications could lead to compounds with enhanced therapeutic potential. Agricultural applications might expand to include the development of novel formulations with improved environmental profiles or broader spectrum activity. Materials science applications could evolve toward specialized functional materials for sensing, catalysis, or environmental remediation. Cross-disciplinary research combining aspects of these fields might yield particularly innovative applications, such as drug-delivery systems or bioactive materials.
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